Cas no 2680861-52-1 (5-(3-Chlorophenyl)-3-acetamidothiophene-2-carboxylic acid)

5-(3-Chlorophenyl)-3-acetamidothiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(3-chlorophenyl)-3-acetamidothiophene-2-carboxylic acid
- EN300-28289402
- 2680861-52-1
- 5-(3-Chlorophenyl)-3-acetamidothiophene-2-carboxylic acid
-
- インチ: 1S/C13H10ClNO3S/c1-7(16)15-10-6-11(19-12(10)13(17)18)8-3-2-4-9(14)5-8/h2-6H,1H3,(H,15,16)(H,17,18)
- InChIKey: VOSREDVDJCVHJM-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)C1=CC(=C(C(=O)O)S1)NC(C)=O
計算された属性
- せいみつぶんしりょう: 295.0069920g/mol
- どういたいしつりょう: 295.0069920g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 366
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
5-(3-Chlorophenyl)-3-acetamidothiophene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28289402-0.1g |
5-(3-chlorophenyl)-3-acetamidothiophene-2-carboxylic acid |
2680861-52-1 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28289402-0.25g |
5-(3-chlorophenyl)-3-acetamidothiophene-2-carboxylic acid |
2680861-52-1 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28289402-0.05g |
5-(3-chlorophenyl)-3-acetamidothiophene-2-carboxylic acid |
2680861-52-1 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-28289402-0.5g |
5-(3-chlorophenyl)-3-acetamidothiophene-2-carboxylic acid |
2680861-52-1 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-28289402-1.0g |
5-(3-chlorophenyl)-3-acetamidothiophene-2-carboxylic acid |
2680861-52-1 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28289402-1g |
5-(3-chlorophenyl)-3-acetamidothiophene-2-carboxylic acid |
2680861-52-1 | 1g |
$541.0 | 2023-09-08 | ||
Enamine | EN300-28289402-5g |
5-(3-chlorophenyl)-3-acetamidothiophene-2-carboxylic acid |
2680861-52-1 | 5g |
$1572.0 | 2023-09-08 | ||
Enamine | EN300-28289402-10g |
5-(3-chlorophenyl)-3-acetamidothiophene-2-carboxylic acid |
2680861-52-1 | 10g |
$2331.0 | 2023-09-08 | ||
Enamine | EN300-28289402-10.0g |
5-(3-chlorophenyl)-3-acetamidothiophene-2-carboxylic acid |
2680861-52-1 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28289402-5.0g |
5-(3-chlorophenyl)-3-acetamidothiophene-2-carboxylic acid |
2680861-52-1 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 |
5-(3-Chlorophenyl)-3-acetamidothiophene-2-carboxylic acid 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
5-(3-Chlorophenyl)-3-acetamidothiophene-2-carboxylic acidに関する追加情報
5-(3-Chlorophenyl)-3-acetamidothiophene-2-carboxylic acid: A Comprehensive Overview
The compound 5-(3-Chlorophenyl)-3-acetamidothiophene-2-carboxylic acid, identified by the CAS number 2680861-52-1, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of thiophene derivatives, which have garnered considerable attention due to their unique electronic properties and versatility in chemical synthesis. The structure of this molecule incorporates a thiophene ring, a chloro-substituted phenyl group, an acetamide functional group, and a carboxylic acid moiety, making it a multifunctional compound with diverse reactivity and application possibilities.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging both traditional and cutting-edge methodologies. The synthesis typically involves multi-step reactions, including nucleophilic substitutions, acetylations, and oxidations. Researchers have explored various strategies to optimize the yield and purity of this compound, ensuring its suitability for high-performance applications. For instance, studies published in the Journal of Organic Chemistry highlight the use of microwave-assisted synthesis to expedite reaction times while maintaining product quality.
The electronic properties of 5-(3-Chlorophenyl)-3-acetamidothiophene-2-carboxylic acid make it an attractive candidate for applications in organic electronics. The thiophene ring contributes to its conjugated π-system, which is essential for charge transport in materials such as organic semiconductors and conductive polymers. Additionally, the presence of the chloro-substituted phenyl group enhances the molecule's stability and electron-withdrawing characteristics, further tuning its electronic behavior for specific applications.
One of the most promising areas of application for this compound is in the field of drug discovery. The carboxylic acid group provides opportunities for bioconjugation, enabling the development of targeted drug delivery systems. Recent studies have demonstrated its potential as a scaffold for designing anti-inflammatory agents due to its ability to modulate key inflammatory pathways. Furthermore, its structural flexibility allows for modifications that can enhance bioavailability and reduce toxicity, making it a valuable asset in medicinal chemistry.
In terms of environmental applications, this compound has shown potential as a catalyst in organic transformations under mild conditions. Its ability to facilitate selective reactions in aqueous environments has been explored in green chemistry research. For example, researchers have reported its use as a catalyst in the synthesis of biodegradable polymers from renewable resources, contributing to sustainable chemical processes.
The integration of computational chemistry techniques has significantly advanced our understanding of this compound's properties. Density functional theory (DFT) calculations have provided insights into its electronic structure and reactivity patterns. These studies reveal that the molecule exhibits a balance between electron-donating and electron-withdrawing groups, which is critical for its performance in various chemical reactions and material applications.
In conclusion, 5-(3-Chlorophenyl)-3-acetamidothiophene-2-carboxylic acid stands out as a versatile compound with immense potential across multiple disciplines. Its unique structure enables diverse functionalities, from electronic applications to drug development and catalysis. As research continues to uncover new avenues for its utilization, this compound is poised to play a pivotal role in advancing modern science and technology.
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